6-Bromo-1-(4-fluorophenyl)-1-hexanone
Description
6-Bromo-1-(4-fluorophenyl)-1-hexanone (C₁₂H₁₄BrFO, molecular weight 285.14) is a halogenated aromatic ketone featuring a six-carbon aliphatic chain terminated by a bromine atom and a 4-fluorophenyl group attached to the ketone functionality. This compound is synthesized via Friedel-Crafts acylation, where 6-bromohexanoyl chloride reacts with fluorobenzene derivatives in the presence of Lewis acids like aluminum chloride . The reaction typically proceeds under inert atmospheres (e.g., argon) at low temperatures to minimize side reactions .
Key physical properties include a melting point range of 30.5–31.5 °C for structurally similar derivatives, though specific data for the 4-fluorophenyl variant requires further experimental confirmation . The compound’s planar or nonplanar conformation depends on steric interactions between substituents; bulky groups like 4-fluorophenyl can induce distortion from planarity due to steric repulsion with the macrocycle in related porphyrin systems .
Applications of this compound are primarily in organic synthesis, serving as an intermediate for cyclization reactions, polymer prodrugs, and bioactive molecules .
Properties
Molecular Formula |
C12H14BrFO |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
6-bromo-1-(4-fluorophenyl)hexan-1-one |
InChI |
InChI=1S/C12H14BrFO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |
InChI Key |
GHKZGGQKJNIBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCBr)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of halogenated aromatic ketones allows for systematic comparisons. Below is an analysis of 6-Bromo-1-(4-fluorophenyl)-1-hexanone relative to its analogs:
Structural and Substituent Variations
Research Findings and Trends
Recent studies emphasize the role of halogenated aromatic ketones in drug discovery. For instance:
- Cyclization Efficiency: 6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone demonstrates superior cyclization yields (21%) compared to non-halogenated analogs, attributed to enhanced leaving-group ability of bromine .
- Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving nonplanar geometries induced by fluorophenyl groups .
- Biological Screening : Derivatives with dihydroxy and alkyl substituents show promise as anti-inflammatory and antiallergic agents .
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